Enantiomeric Purity Specification: Fmoc-D-Phg-OH vs. Fmoc-L-Phg-OH
The Novabiochem® specification for Fmoc-D-Phg-OH demands a higher enantiomeric purity threshold (≥99.5% a/a) compared to the corresponding L-enantiomer Fmoc-L-Phg-OH (≥99.0% a/a), representing a 0.5 percentage-point tighter specification for the D-form . Both products are assayed by HPLC (area%) at ≥98.0%, but the enantiomeric purity specification directly governs the acceptable level of the undesired enantiomer contaminant. For researchers synthesizing D-Phg-containing peptides where even minor L-epimer contamination can confound biological activity or crystallographic studies, this higher specification provides an additional margin of stereochemical assurance.
| Evidence Dimension | Enantiomeric purity specification (chiral HPLC, % a/a) |
|---|---|
| Target Compound Data | Fmoc-D-Phg-OH (Novabiochem® 852232): ≥99.5% (a/a) |
| Comparator Or Baseline | Fmoc-L-Phg-OH (Novabiochem® 852213): ≥99.0% (a/a) |
| Quantified Difference | +0.5 percentage points higher enantiomeric purity specification for the D-enantiomer |
| Conditions | Novabiochem® product release specifications; chiral HPLC analysis |
Why This Matters
Procurement of Fmoc-D-Phg-OH with a documented ≥99.5% enantiomeric purity specification mitigates the risk of introducing the biological L-epimer into D-configured peptide sequences, which is critical when the D-stereochemistry is a pharmacophoric requirement.
